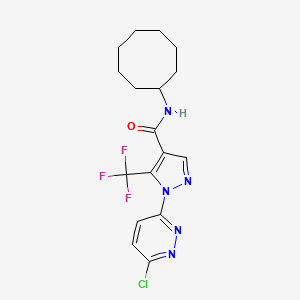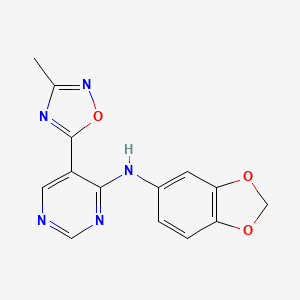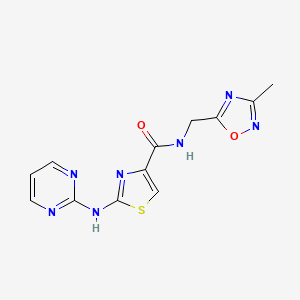![molecular formula C21H15F3N2O2 B2983049 6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252060-10-9](/img/structure/B2983049.png)
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H15F3N2O2 and its molecular weight is 384.358. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound, while not directly cited, is closely related to research in the synthesis and structural determination of various pyridine derivatives, which have been explored for their unique configurations and potential applications. For example, studies have focused on synthesizing and analyzing the crystal structures of related compounds, highlighting the methodological advancements and the detailed understanding of molecular configurations obtained through X-ray diffraction techniques. These efforts contribute to the broader field of chemical synthesis, where precise structural elucidation informs potential functional applications, such as material science and pharmaceuticals (A. Moustafa & A. S. Girgis, 2007).
Corrosion Inhibition
Research has demonstrated the effectiveness of pyridine derivatives as corrosion inhibitors, particularly in protecting metals in acidic environments. By employing electrochemical and gravimetric methods, certain derivatives have been shown to significantly reduce corrosion rates, indicating their potential as cost-effective and efficient materials for industrial applications. The detailed investigation into their adsorption behavior and inhibition mechanisms offers insights into developing new materials with enhanced protective capabilities (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2015).
Optical and Electronic Properties
The exploration of pyridine derivatives extends to their optical and electronic properties, where certain compounds exhibit promising characteristics for device applications. Research into the thermal stability, optical band gaps, and device fabrication based on pyridine derivatives underlines their potential in semiconductor and photovoltaic applications. Such studies are crucial for advancing electronic materials and developing new technologies for energy conversion and storage (E. El-Menyawy, I. Zedan, & H. Nawar, 2019).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyridine derivatives have been examined, revealing their dependence on wavelength and incident intensity. These materials demonstrate significant potential for applications in optical switching, modulation, and other photonic technologies. Understanding the NLO behavior of such compounds is essential for the development of next-generation optical materials that can be tailored for specific applications in communications and information processing (M. Khanzadeh et al., 2018).
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c1-28-18-8-5-15(6-9-18)19-10-7-16(12-25)20(27)26(19)13-14-3-2-4-17(11-14)21(22,23)24/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFJOMDWARAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)


![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)





![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)


![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)